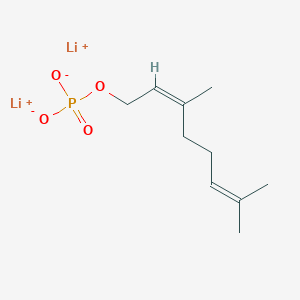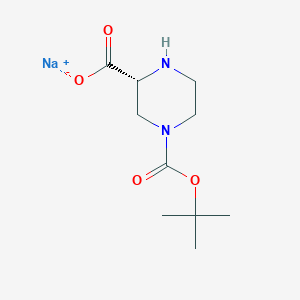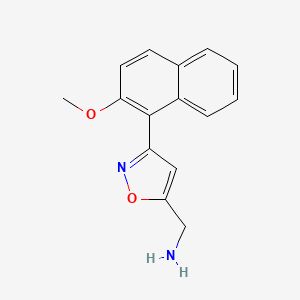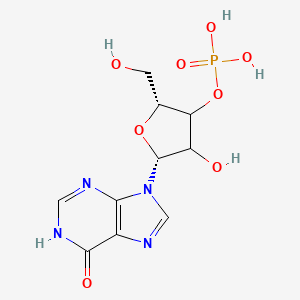![molecular formula C25H32N6O B12823947 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-LEQ-506 is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in trials studying the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .
Méthodes De Préparation
The synthetic route for NVP-LEQ-506 involves the preparation of a piperazine derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the piperazine ring. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
NVP-LEQ-506 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NVP-LEQ-506 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of n-arylpiperazines.
Biology: It is used to investigate the role of the Hedgehog signaling pathway in cell growth and development.
Medicine: It is being studied for its potential use in treating various types of cancer, including advanced solid tumors, medulloblastoma, and basal cell carcinoma.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
NVP-LEQ-506 exerts its effects by inhibiting the smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway regulates cell growth, migration, invasion, and stem cell behavior. By inhibiting the smoothened protein, NVP-LEQ-506 can suppress cancer formation, reduce the proliferation of cancer cells, trigger apoptosis, and suppress cancer stem cell activity .
Comparaison Avec Des Composés Similaires
NVP-LEQ-506 is a second-generation inhibitor of the smoothened protein. Similar compounds include:
Vismodegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A smoothened inhibitor used in the treatment of advanced basal cell carcinoma.
Glasdegib: A smoothened inhibitor used in the treatment of acute myeloid leukemia.
NVP-LEQ-506 is unique in its high intrinsic potency and good pharmacokinetic properties, which result in excellent efficacy in rodent tumor models of medulloblastoma .
Propriétés
Formule moléculaire |
C25H32N6O |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-[5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3 |
Clé InChI |
POERAARDVFVDLO-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)


![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)







![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)


